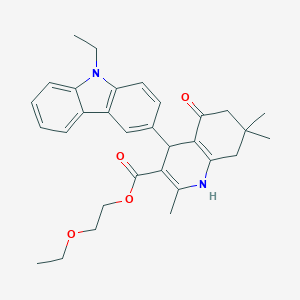

2-ethoxyethyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

2-Ethoxyethyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic hybrid molecule combining a hexahydroquinoline core with a carbazole moiety. The carbazole group at position 4 introduces a planar aromatic system, which is frequently associated with DNA intercalation and enzyme inhibition properties, as seen in other carbazole-containing therapeutics .

Structural confirmation likely relies on NMR, mass spectrometry, and elemental analysis, as demonstrated in related compounds .

特性

IUPAC Name |

2-ethoxyethyl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O4/c1-6-33-24-11-9-8-10-21(24)22-16-20(12-13-25(22)33)28-27(30(35)37-15-14-36-7-2)19(3)32-23-17-31(4,5)18-26(34)29(23)28/h8-13,16,28,32H,6-7,14-15,17-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWIBBNFKFROCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OCCOCC)C)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ionic Liquid-Catalyzed MCR

A room-temperature protocol using [H₂-DABCO][HSO₄]₂ as a catalyst enables rapid synthesis (5–15 min) of hexahydroquinoline derivatives in ethanol. For example, dimedone (1,3-dicarbonyl), 4-substituted benzaldehyde, malononitrile, and ammonium acetate react to yield 2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carbonitrile derivatives with 76–100% efficiency. Key advantages include:

ZrOCl₂·8H₂O-Catalyzed MCR

ZrOCl₂·8H₂O (0.15 mol%) in ethanol at 83.75°C optimizes hexahydroquinoline yields via response surface methodology. This method favors β-ketoesters (e.g., ethyl acetoacetate) over malononitrile, producing 5-oxo-ester derivatives. The catalyst’s recyclability and low eco-footprint (E-factor = 0.62) make it industrially viable.

Functionalization of the Carbazole Moiety

The 9-ethyl-9H-carbazol-3-yl group is synthesized through selective alkylation and functionalization of carbazole:

N-Alkylation of Carbazole

Carbazole reacts with bromoethane in acetone using KOH as a base to introduce the 9-ethyl group. This step achieves 93% yield under reflux conditions. The product, 9-ethyl-9H-carbazole, is confirmed via ¹H NMR (δ 1.42 ppm, triplet, CH₂CH₃).

C3 Acetylation

Electrophilic substitution at the C3 position is achieved using ethyl bromoacetate and NaH in DMF. The reaction proceeds at 0°C to room temperature, yielding ethyl 2-(9-ethyl-9H-carbazol-3-yl)acetate. Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces 2-(9-ethylcarbazol-3-yl)acetohydrazide, a key intermediate for coupling.

Coupling of Carbazole and Hexahydroquinoline Moieties

The 4-position of the hexahydroquinoline core is functionalized with the carbazole derivative via a nucleophilic substitution or Friedel-Crafts alkylation. A proposed mechanism involves:

-

Activation of Hexahydroquinoline : The 4-position is electrophilic due to conjugation with the carbonyl group.

-

Coupling with Carbazole Hydrazide : 2-(9-Ethylcarbazol-3-yl)acetohydrazide reacts with the hexahydroquinoline intermediate in the presence of a Lewis acid (e.g., ZnCl₂) to form the C–N bond.

-

Esterification : The 3-carboxylate group is introduced by reacting the carboxylic acid intermediate with 2-ethoxyethyl bromide using DCC/DMAP in dichloromethane.

Optimization and Characterization

Reaction Optimization

Spectral Characterization

-

¹H NMR : Key signals include:

-

¹³C NMR :

-

IR : Bands at 1740 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O).

Challenges and Alternatives

-

Regioselectivity : Competing reactions at C1/C3 of carbazole require directing groups (e.g., acetyl) to favor C3 substitution.

-

Steric Hindrance : Bulky substituents on carbazole may necessitate microwave-assisted synthesis to enhance coupling rates.

-

Green Chemistry : Ionic liquid or ZrOCl₂ catalysts reduce waste compared to traditional Brønsted acids .

化学反応の分析

Types of Reactions

2-ethoxyethyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

Reduction: The ketone group in the hexahydroquinoline ring can be reduced to a secondary alcohol.

Substitution: The ethoxyethyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carbazole derivatives, reduced hexahydroquinoline compounds, and substituted esters .

科学的研究の応用

2-ethoxyethyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

作用機序

The mechanism of action of 2-ethoxyethyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. The hexahydroquinoline core can interact with various enzymes, potentially inhibiting their activity. These interactions can modulate cellular pathways, leading to various biological effects .

類似化合物との比較

Table 1: Key Structural and Functional Differences

*Estimated based on molecular formula (C₂₉H₃₄N₂O₄).

Key Observations:

Ester Group Impact: The target compound’s 2-ethoxyethyl ester increases lipophilicity compared to the methyl ester in CAS 330958-16-2, which may enhance membrane permeability but could also reduce aqueous solubility .

Position 4 Substituent :

- The 9-ethylcarbazol-3-yl group in the target compound and CAS 330958-16-2 contrasts with the phenyl group in CAS 13337-64-7. Carbazole’s planar structure is critical for interactions with biological targets, such as DNA topoisomerase inhibition, whereas phenyl groups are less bioactive in this context .

Core Structure Differences: The hexahydroquinoline core in the target compound offers greater conformational flexibility compared to the rigid oxadiazole ring in ’s compound. This flexibility may improve binding to diverse biological targets but could also increase metabolic vulnerability .

生物活性

The compound 2-ethoxyethyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. Its structure incorporates both carbazole and hexahydroquinoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antitumor Activity

Research has indicated that carbazole derivatives exhibit significant antitumor properties. A study focusing on various N-substituted carbazoles found that compounds similar to the one demonstrated cytotoxic effects against several cancer cell lines. For instance:

- A549 Cell Line : The compound showed an IC50 value indicating potent activity against lung carcinoma cells.

- Ehrlich’s Ascites Carcinoma (EAC) : Similar derivatives were evaluated for their effectiveness in inhibiting tumor growth.

Table 1 summarizes the cytotoxic effects of related compounds:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 5.9 |

| Compound B | EAC | 25.7 |

| Compound C | HEP 2 | 10.0 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. The presence of electron-donating groups enhances its basicity and reactivity with biological macromolecules such as DNA and proteins. This interaction may lead to apoptosis in cancer cells by disrupting normal cellular functions.

Neuroprotective Effects

In addition to antitumor activity, some derivatives of carbazole have shown neuroprotective effects. For example:

- HT22 Neuronal Cells : Compounds with similar structures have been tested for their ability to protect against oxidative stress-induced neuronal injury.

Research findings suggest that these compounds can reduce glutamate-induced toxicity through antioxidative mechanisms.

Antimicrobial Properties

Carbazole derivatives have also been explored for their antimicrobial properties. Studies have shown that certain compounds exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Antitumor Efficacy

A study conducted by Howorko et al. synthesized a series of N-substituted carbazoles and evaluated their antitumor activity on various cell lines. The results indicated that certain modifications at the N-position significantly enhanced the cytotoxic effects.

Case Study 2: Neuroprotection

Research by Zhu et al. demonstrated that specific carbazole derivatives could protect neuronal cells from oxidative damage at low concentrations (as low as 3 µM), suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing this carbazole-functionalized hexahydroquinoline derivative?

Answer:

The compound can be synthesized via a multi-step approach:

Core Formation : Use a Hantzsch reaction under solvent-free conditions with diketones, aldehydes, and ammonium salts to construct the hexahydroquinoline core .

Carbazole Coupling : Introduce the 9-ethylcarbazol-3-yl group via Ullmann or Buchwald-Hartwig coupling, leveraging palladium catalysts and aryl halides .

Esterification : React the carboxylic acid intermediate with 2-ethoxyethanol under Steglich conditions (DCC/DMAP) to install the 2-ethoxyethyl ester .

Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via ethanol recrystallization .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C–C: 1.50–1.57 Å) and angles (e.g., 107.8°–120.0°) to confirm stereochemistry and detect disorder in ethyl/carbazole groups .

- NMR Spectroscopy : Use H/C NMR to identify diastereotopic protons (e.g., methyl groups at C2/C7) and coupling patterns in the carbazole moiety .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced: How can dynamic molecular behavior or crystal packing discrepancies be resolved during characterization?

Answer:

- Variable-Temperature NMR : Identify conformational flexibility (e.g., ethyl group rotation) by analyzing signal splitting at low temperatures (e.g., −40°C) .

- DFT Calculations : Compare experimental bond parameters (e.g., C–O: 1.21 Å) with optimized geometries (B3LYP/6-311G**) to validate crystallographic data .

- Multi-Parameter Refinement : Apply restraints to disordered atoms during X-ray refinement (e.g., ISOR/SADI in SHELXL) .

Advanced: What strategies are effective for studying the carbazole substituent’s electronic effects?

Answer:

- UV-Vis/Fluorescence Spectroscopy : Measure absorption/emission spectra (e.g., λ ~350 nm) in DMSO and correlate with TD-DFT results .

- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels (e.g., −5.3 eV/−2.8 eV) and assess charge-transfer properties .

- Theoretical Modeling : Use Gaussian09 to calculate frontier molecular orbitals and Mulliken charges on the carbazole nitrogen .

Basic: What storage conditions ensure long-term stability?

Answer:

- Temperature : Store at −20°C in amber vials to prevent thermal degradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester group .

- Solvent : Dissolve in anhydrous DMSO or chloroform for aliquoting; avoid aqueous buffers .

Advanced: How can SAR studies elucidate the 2-ethoxyethyl ester’s role in bioactivity?

Answer:

- Ester Variants : Synthesize analogs with methyl, ethyl, or benzyl esters and compare IC values in enzyme assays (e.g., kinase inhibition) .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions (e.g., hydrogen bonding with Thr87) and calculate binding energies .

- Proteolytic Stability : Incubate compounds in human plasma (37°C, 24h) and quantify intact ester via LC-MS .

Advanced: How should researchers address low yields in the Hantzsch reaction step?

Answer:

- Catalyst Screening : Test natural acids (e.g., citric acid) or ionic liquids to improve cyclocondensation efficiency (target yield >75%) .

- Solvent Optimization : Compare solvent-free vs. ethanol-mediated conditions; solvent-free often reduces byproducts .

- Microwave Assistance : Apply 100 W irradiation for 10 min to accelerate the reaction .

Basic: What computational tools are recommended for predicting physicochemical properties?

Answer:

- LogP Calculation : Use MarvinSketch (ChemAxon) to estimate partition coefficients (e.g., LogP ~3.2) .

- pK Prediction : Employ ACD/Labs to identify ionizable groups (e.g., carbazole NH at pK ~14.5) .

- Solubility : Predict aqueous solubility (e.g., ~0.1 mg/mL) via COSMO-RS in ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。